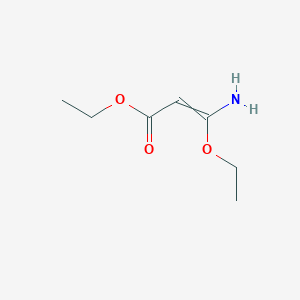

Ethyl 3-amino-3-ethoxyacrylate

Description

BenchChem offers high-quality Ethyl 3-amino-3-ethoxyacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-3-ethoxyacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl 3-amino-3-ethoxyprop-2-enoate |

InChI |

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h5H,3-4,8H2,1-2H3 |

InChI Key |

XLTPBSBNLKQLHB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=CC(=O)OCC)N |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Ethyl 3-amino-3-ethoxyacrylate?

An In-depth Technical Guide to the Chemical Properties and Synthetic Applications of Ethyl 3-amino-3-ethoxyacrylate

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Trifunctional Synthon

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for versatile, multifunctional building blocks is insatiable. Ethyl 3-amino-3-ethoxyacrylate, often utilized as its stable hydrochloride salt, has emerged as a preeminent example of such a reagent. This compound uniquely combines the functionalities of an enamine, an enol ether, and an acrylate ester within a compact three-carbon backbone. This trifunctional nature imbues it with a rich and tunable reactivity profile, allowing it to serve as a cornerstone in the construction of complex molecular architectures.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of Ethyl 3-amino-3-ethoxyacrylate. It is intended for researchers, synthetic chemists, and drug development professionals who seek to leverage its unique attributes for the synthesis of novel heterocycles, non-canonical amino acids, and functionalized polymers. We will delve into the causality behind its reactivity and provide field-proven, validated protocols for its application, grounding our discussion in authoritative references.[1][2]

Molecular Structure and Physicochemical Properties

The utility of any reagent begins with a fundamental understanding of its structure and physical characteristics. Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a white, crystalline solid, valued for its stability and ease of handling compared to the free base.[1][2]

Structural Elucidation

The molecule's power lies in the electronic interplay between its functional groups. The nitrogen lone pair of the amino group and the oxygen lone pair of the ethoxy group donate electron density into the carbon-carbon double bond, which in turn is conjugated with the electron-withdrawing ethyl ester. This "push-pull" system dictates its reactivity. The InChI key and SMILES string from vendor data suggest the molecule is predominantly the (E)-isomer, which is sterically favored.[3]

-

Systematic Name: ethyl (E)-3-amino-3-ethoxyprop-2-enoate hydrochloride

-

Common Synonyms: Ethyl β-amino-β-ethoxyacrylate HCl, (1,3-Diethoxy-3-oxoprop-1-enyl)ammonium chloride[2]

-

Molecular Formula (HCl salt): C₇H₁₄ClNO₃

-

Molecular Weight (HCl salt): 195.64 g/mol [3]

Physicochemical and Spectroscopic Data

Quantitative data is essential for experimental design, including reaction setup and purification. The following tables summarize the key physical properties and expected spectroscopic signatures of the compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 34570-16-6 | [3] |

| Appearance | White solid | [2] |

| Melting Point | 103-105 °C (lit.) | [3] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Favorable solubility in various solvents |[1] |

Table 2: Spectroscopic Characterization Data

| Technique | Data |

|---|---|

| ¹H NMR | Expected Chemical Shifts (δ, ppm in CDCl₃): ~1.2-1.4 (m, 6H, 2 x -CH₃), ~4.0-4.3 (m, 4H, 2 x -OCH₂-), ~4.8 (s, 1H, vinyl C-H), ~7.5 & ~9.5 (br s, 2H, -NH₂) |

| ¹³C NMR | Expected Chemical Shifts (δ, ppm in CDCl₃): ~14 (-CH₃), ~58 (-OCH₂- ester), ~65 (-OCH₂- ether), ~90 (vinyl C-H), ~165 (C=O), ~170 (vinyl C-N/C-O) |

| Mass Spec (ESI-MS) | Free Base (C₇H₁₃NO₃, MW: 159.19): Predicted m/z for [M+H]⁺: 160.09682 |

| IR Spectroscopy | Expected Absorptions (cm⁻¹): ~3300-3400 (N-H stretch), ~2900-3000 (C-H stretch), ~1680-1700 (C=O stretch, ester), ~1620 (C=C stretch) |

Note: Experimental NMR data is not widely published. The expected values are derived from standard chemical shift principles and data for analogous structures like ethyl acrylate.[4][5]

Synthesis and Safe Handling

While Ethyl 3-amino-3-ethoxyacrylate hydrochloride is commercially available, understanding its synthesis provides insight into its chemistry and potential impurities. A plausible and efficient laboratory synthesis can be conceptualized starting from ethyl cyanoacetate, leveraging a Pinner-type reaction mechanism.

Proposed Synthetic Workflow

The synthesis involves two key transformations: 1) Formation of an imidate ester hydrochloride from the starting nitrile, and 2) Reaction with ethanol to displace the chloride and form the final product.

Caption: Proposed two-step synthesis of Ethyl 3-amino-3-ethoxyacrylate HCl.

Representative Laboratory Synthesis Protocol

This protocol is a representative method based on established chemical principles for imidate and enamine formation.

Objective: To synthesize Ethyl 3-amino-3-ethoxyacrylate hydrochloride from ethyl cyanoacetate.

Materials:

-

Ethyl cyanoacetate (1 equiv.)

-

Anhydrous ethanol

-

Hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia solution in ethanol

Procedure:

-

Imidate Formation:

-

Dissolve ethyl cyanoacetate (1 equiv.) in a minimal amount of anhydrous ethanol in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 2-3 hours while maintaining the temperature at 0°C.

-

Seal the flask and allow it to stand at 4°C for 24-48 hours until a precipitate forms.

-

Collect the solid intermediate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Amination:

-

Suspend the dried intermediate in anhydrous ethanol at 0°C.

-

Slowly add a solution of ammonia in ethanol (1.1 equiv.) dropwise with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Reduce the solvent volume under reduced pressure.

-

Precipitate the final product by adding anhydrous diethyl ether.

-

Collect the white solid by vacuum filtration, wash with diethyl ether, and dry to yield Ethyl 3-amino-3-ethoxyacrylate hydrochloride.

-

Safety and Handling

As a prudent laboratory practice, this compound must be handled with appropriate personal protective equipment (PPE).[3]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

PPE: Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[3]

Chemical Reactivity and Synthetic Applications

The synthetic power of Ethyl 3-amino-3-ethoxyacrylate stems from its identity as a masked 1,3-dielectrophile. The enamine/enol ether system can be hydrolyzed to reveal a β-ketoester, while the acrylate system itself is a classic Michael acceptor. This dual reactivity makes it a superior building block for heterocyclic synthesis.

Core Reactivity Principles

The molecule's reactivity is governed by the resonance stabilization and the electrophilic and nucleophilic sites.

Caption: Key nucleophilic and electrophilic sites on the molecule.

This electronic configuration allows it to react as a versatile C3 synthon, typically with dinucleophiles such as amidines, guanidines, or ureas to form five- or six-membered heterocycles.

Application in Pyrimidine Synthesis

One of the most powerful applications of this reagent is in the construction of the pyrimidine core, a scaffold prevalent in numerous pharmaceuticals, including antivirals and anticancer agents. The reaction proceeds by condensing Ethyl 3-amino-3-ethoxyacrylate with an amidine or guanidine.[6] This is a classic example of building a pyrimidine ring from C-C-C and N-C-N fragments.[7]

Reaction Scheme: The general reaction involves the condensation of the acrylate with an unsubstituted or substituted amidine in the presence of a base to yield a 4-hydroxypyrimidine derivative.

Caption: General scheme for 4-hydroxypyrimidine synthesis.

Validated Protocol: Synthesis of 2-Phenyl-4-hydroxypyrimidine

Objective: To synthesize 2-phenyl-4-hydroxypyrimidine via condensation of Ethyl 3-amino-3-ethoxyacrylate hydrochloride and benzamidine hydrochloride.

Materials:

-

Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1 equiv., 1.96 g)

-

Benzamidine hydrochloride (1 equiv., 1.57 g)

-

Sodium ethoxide (2.1 equiv. of a 21% solution in ethanol)

-

Anhydrous ethanol

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1.96 g, 10 mmol) and benzamidine hydrochloride (1.57 g, 10 mmol).

-

Add 30 mL of anhydrous ethanol and stir to form a suspension.

-

-

Base Addition and Reflux:

-

Slowly add the sodium ethoxide solution (21 mmol) to the stirred suspension at room temperature. The mixture will warm slightly.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using an oil bath.

-

Maintain the reflux for 6 hours. Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol), observing the disappearance of the starting materials.

-

-

Workup and Isolation:

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Neutralize the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7. A precipitate will form.

-

Stir the slurry in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL).

-

-

Purification:

-

Dry the crude solid under vacuum.

-

Recrystallize the product from an ethanol/water mixture to yield pure 2-phenyl-4-hydroxypyrimidine as a white solid.

-

Rationale: The use of sodium ethoxide serves two purposes: to deprotonate the hydrochloride salts of both starting materials, liberating the free bases, and to catalyze the condensation and subsequent cyclization by promoting nucleophilic attack. The acidic workup ensures the product precipitates as the neutral hydroxypyrimidine. This type of condensation is a robust and widely cited method for pyrimidine synthesis.[8]

Conclusion

Ethyl 3-amino-3-ethoxyacrylate is a powerful and versatile C3 synthon whose value is derived from the unique interplay of its three functional groups. Its stability as a hydrochloride salt makes it a practical and reliable reagent for complex organic synthesis. As demonstrated, its primary application lies in the efficient construction of heterocyclic systems, most notably pyrimidines, which are of immense interest to the pharmaceutical industry. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently incorporate this valuable building block into their synthetic strategies, enabling the exploration of novel chemical space.

References

-

PubChemLite. Ethyl 3-amino-3-ethoxyacrylate hydrochloride. [Online] Available at: [Link]

-

Moosavi-Zare, A. R., et al. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Online] Available at: [Link]

- Miller, G. W., & Rose, F. L. (1962). Pyrimidines. Part XI. The synthesis of some 4-hydroxy- and 4-amino-pyrimidines. Journal of the Chemical Society, 5642-5651.

- European Patent Office. (1989). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Online] Available at: [Link]

-

University of California, Los Angeles. NMR: Novice Level, Spectrum 17 - Ethyl acrylate. [Online] Available at: [Link]

- Movassaghi, M., & Hill, M. D. (2006). Synthesis of pyrimidines by direct condensation of amides and nitriles.

- Abdel-Gawad, H., et al. (2010). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura Journal of Chemistry, 37(2), 29-50.

-

Reagentia. Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1 x 25 g). [Online] Available at: [Link]

Sources

- 1. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-氨基-3-乙氧基丙烯酸乙酯 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. hnl17_sln.html [ursula.chem.yale.edu]

- 6. researchgate.net [researchgate.net]

- 7. daneshyari.com [daneshyari.com]

- 8. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

Ethyl 3-amino-3-ethoxyacrylate structural analysis and characterization.

Structural Dynamics, Synthesis, and Application in Heterocyclic Chemistry

Executive Summary & Structural Dynamics

Ethyl 3-amino-3-ethoxyacrylate (EAEA) represents a class of "push-pull" alkenes, functioning as a critical C3 building block in the synthesis of nitrogenous heterocycles. While often cataloged under the name Ethyl 3-amino-3-ethoxyacrylate (emphasizing the enamine form), it is chemically synonymous in its salt form with Ethyl 3-ethoxy-3-iminopropionate hydrochloride (the Pinner salt).

Understanding the Tautomeric Equilibrium is the first step in mastering this reagent. In solution, the free base exists in a dynamic equilibrium between the Imidate (A) and Enamine (B) forms. However, the commercially available stable solid is almost exclusively the Hydrochloride Salt (C), which stabilizes the imidate structure against hydrolysis.

Tautomeric Equilibrium Diagram

The following diagram illustrates the structural relationship and the protonation state that confers stability.

Figure 1: The dynamic equilibrium between imidate and enamine forms, stabilized as the hydrochloride salt.[1][2]

Synthesis Protocol: The Pinner Reaction

Causality: The synthesis relies on the Pinner reaction, where a nitrile is activated by anhydrous HCl to allow nucleophilic attack by ethanol. Critical Control Point: Moisture is the enemy. The presence of water will hydrolyze the imidate intermediate into diethyl malonate, a thermodynamic dead-end.

Materials

-

Ethyl Cyanoacetate (1.0 eq)

-

Absolute Ethanol (1.1 eq)

-

HCl gas (Anhydrous) or Acetyl Chloride/Ethanol mixture (to generate HCl in situ)

-

Diethyl Ether (Solvent)

Step-by-Step Methodology

-

Preparation (In Situ HCl Generation):

-

In a 3-neck round-bottom flask equipped with a drying tube (CaCl₂), charge Absolute Ethanol (1.1 eq) and Diethyl Ether.

-

Cool to 0°C in an ice bath.

-

Add Acetyl Chloride (1.1 eq) dropwise over 30 minutes. Reason: Acetyl chloride reacts with ethanol to generate anhydrous HCl and ethyl acetate, avoiding the need for gas cylinders.

-

-

Addition of Nitrile:

-

Add Ethyl Cyanoacetate (1.0 eq) dropwise, maintaining temperature < 5°C.

-

Mechanistic Note: Low temperature prevents the "Pinner cleavage" (decomposition to amide).

-

-

Reaction & Crystallization:

-

Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

The solution will become turbid as the Ethyl 3-ethoxy-3-iminopropionate hydrochloride precipitates.

-

Cool to -10°C to maximize yield.

-

-

Isolation:

-

Filter the white crystalline solid under an inert atmosphere (Argon/Nitrogen) if possible.

-

Wash with cold anhydrous ether to remove unreacted nitrile.

-

Storage: Store immediately at 2–8°C in a desiccator.

-

Structural Characterization

The following data validates the identity of the HCl salt (CAS 34570-16-6).[1]

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum in DMSO-d₆ typically shows the imidate form due to protonation.

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| NH₂⁺ / NH | 10.5 – 11.5 | Broad Singlet | 2H | Imidate/Amidine protons |

| =CH (Enamine) | 4.85 | Singlet | <1H | Minor tautomer (if visible) |

| -CH₂- (Imidate) | 4.10 | Singlet | 2H | Alpha-methylene (major form) |

| O-CH₂-CH₃ (Ester) | 4.15 | Quartet | 2H | Ethyl ester methylene |

| O-CH₂-CH₃ (Ether) | 4.45 | Quartet | 2H | Imidate ether methylene |

| -CH₃ (Groups) | 1.2 – 1.4 | Multiplets | 6H | Methyl groups (overlapping) |

Interpretation: The presence of a singlet at ~4.10 ppm (methylene) rather than a vinyl proton at ~4.85 ppm confirms the Imidate structure dominates in the salt form.

Infrared Spectroscopy (IR)

-

3200–3000 cm⁻¹: Broad N-H stretch (Ammonium salt character).

-

1740 cm⁻¹: C=O stretch (Ester).

-

1660 cm⁻¹: C=N stretch (Imidate characteristic). Note: If this shifts to 1620 cm⁻¹, it indicates significant enamine character.

Applications in Heterocyclic Synthesis

EAEA is a "masked" dicarbonyl equivalent. It reacts with binucleophiles to form 6-membered rings (Pyrimidines) or 5-membered rings (Pyrazoles).

Workflow: Synthesis of Pyrimidine Derivatives

The most common application is the reaction with amidines or urea to form pyrimidine cores, essential in oncology and antiviral drug discovery.

Figure 2: General pathway for pyrimidine synthesis using EAEA.

Protocol for Pyrimidine Synthesis:

-

Dissolve Sodium Ethoxide (2.0 eq) in Ethanol.

-

Add the Amidine/Guanidine hydrochloride (1.0 eq).

-

Add Ethyl 3-amino-3-ethoxyacrylate HCl (1.0 eq) in portions.

-

Reflux for 4–6 hours.

-

Evaporate solvent and acidify to precipitate the pyrimidine-4-ol derivative.

Stability & Handling (Self-Validating Safety)

-

Hygroscopicity: The HCl salt is highly hygroscopic. If the white solid turns into a sticky paste, hydrolysis has occurred (formation of malonate mono-amide). Validation: Check melting point; if <100°C, discard.

-

Thermal Instability: Do not heat the free base above 50°C without solvent; it polymerizes.

-

Storage: Store under Argon at 4°C.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Sigma-Aldrich. (2024). Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Sheet.

- McElvain, S. M., & Schroeder, J. P. (1949). Orthoesters and Related Compounds from Malono- and Succinonitriles. Journal of the American Chemical Society, 71(1), 40-46.

-

PubChem. (2024).[1][2][3][4] Ethyl 3-ethoxy-3-iminopropionate hydrochloride (Compound Summary).

-

Kenner, G. W., et al. (1943). Pyrimidine derivatives.[2][5] Journal of the Chemical Society, 388. (Application in heterocycle synthesis).

Sources

- 1. 3-氨基-3-乙氧基丙烯酸乙酯 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Ethyl 3-ethoxy-2-propenoate | C7H12O3 | CID 221780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. 3-乙氧基-3-亚胺丙酸乙酯 盐酸盐 technical, ≥85% | Sigma-Aldrich [sigmaaldrich.com]

- 5. e3s-conferences.org [e3s-conferences.org]

Advanced Synthesis Strategies for Ethyl 3-amino-3-ethoxyacrylate

Technical Whitepaper | Chemical Development Series

Strategic Overview & Molecular Architecture

Ethyl 3-amino-3-ethoxyacrylate (CAS: 34570-16-6 for HCl salt) represents a critical bifunctional building block in modern heterocyclic chemistry.[1] Structurally, it exists at the intersection of an imidate ester and a vinylogous carbamate , exhibiting significant tautomeric equilibrium between the 3-ethoxy-3-iminopropionate form (Imidate) and the 3-amino-3-ethoxyacrylate form (Enamine).

This duality makes it a potent electrophile for the synthesis of nitrogen-rich heterocycles, particularly pyrimidines and purines , which are foundational scaffolds in oncology and antiviral drug discovery.

Tautomeric Identity

The molecule is most stable and commercially available as its hydrochloride salt.[1] Upon neutralization, the free base exhibits rapid tautomerism:

-

Form A (Imidate):

-

Form B (Enamine):

Critical Synthesis Note: The synthesis of this compound is almost exclusively achieved via the Pinner Reaction .[1] Attempts to synthesize it via condensation methods (e.g., orthoesters) typically yield ethoxymethylene derivatives rather than the target amino-ethoxy core.

Core Synthesis Pathway: The Modified Pinner Reaction[1]

The Pinner reaction remains the "Gold Standard" for generating this scaffold.[1] It involves the acid-catalyzed addition of ethanol to the nitrile group of ethyl cyanoacetate.[1]

Reaction Mechanism

The transformation proceeds through the activation of the nitrile by anhydrous HCl, forming a highly electrophilic nitrilium ion.[1] Ethanol attacks this species to generate the imidate salt.[1]

Figure 1: Mechanistic flow of the Pinner synthesis for Ethyl 3-amino-3-ethoxyacrylate.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 3-ethoxy-3-iminopropionate hydrochloride (200 mmol scale).

Reagents & Materials:

-

Ethyl Cyanoacetate (22.6 g, 200 mmol) - Must be distilled if yellow.

-

Absolute Ethanol (11.0 g, 240 mmol) - Strictly anhydrous (≤0.05% water).

-

Diethyl Ether (anhydrous) or Dichloromethane - Solvent.

-

HCl Gas (generated via

+ NaCl or from cylinder).[1]

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a calcium chloride drying tube. Flush with Argon/Nitrogen.[1]

-

Solvation: Charge the flask with Ethyl Cyanoacetate (1.0 equiv) and Absolute Ethanol (1.2 equiv). Add anhydrous Diethyl Ether (100 mL) to act as a co-solvent and heat sink.[1]

-

Acid Saturation: Cool the mixture to 0°C using an ice-salt bath. Slowly bubble anhydrous HCl gas into the solution.

-

Incubation: Seal the flask tightly (parafilm/stopper) and store at 0–4°C (refrigerator) for 24–48 hours .

-

Observation: The mixture will solidify into a crystalline mass or thick slurry.[1]

-

-

Isolation:

-

Filter the crystalline solid rapidly under a blanket of dry nitrogen (the product is hygroscopic).[1]

-

Wash the filter cake with cold, anhydrous diethyl ether (

mL) to remove excess HCl and unreacted nitrile.

-

-

Drying: Dry the white crystalline solid in a vacuum desiccator over

or KOH pellets.

Yield Expectation: 85–95% Appearance: White, hygroscopic crystalline solid.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale |

| Water Content | < 0.05% | Moisture causes hydrolysis of the imidate to Diethyl Malonate (useless byproduct) and Ammonium Chloride.[1] |

| Temperature | < 5°C (during addition) | Higher temperatures favor the "Pinner cleavage" to amides or decomposition. |

| HCl Stoichiometry | > 1.05 equiv | Excess HCl stabilizes the imidate salt and prevents reversal. |

| Reaction Time | 24–48 Hours | Kinetics of nitrile addition are slow at 0°C; premature workup reduces yield. |

Characterization & Validation

To validate the synthesis, one must distinguish the product from the starting nitrile and the hydrolyzed malonate byproduct.[1]

Spectroscopic Signature ( NMR, DMSO- )

-

1.21 (t, 3H): Ester

-

1.35 (t, 3H): Imidate

-

3.85 (s, 2H): Methylene

-

Note: In the enamine tautomer, this shifts to a vinyl singlet ~

4.5–5.0, but in DMSO/acid, the imidate form often dominates.

-

-

4.15 (q, 2H): Ester

-

4.45 (q, 2H): Imidate

-

10–11 (br s):

Purity Check

Dissolve a small sample in water.[1]

-

Immediate Test: Add dilute

. -

Result: A distinct smell of ammonia indicates hydrolysis (expected).[1]

-

TLC: Run in Ethyl Acetate/Hexane (1:1).[1] The starting nitrile (

) should be absent.[1] The salt will likely stay at the baseline.[1]

Downstream Applications: Heterocycle Formation

The primary utility of Ethyl 3-amino-3-ethoxyacrylate is its reaction with amidines or hydrazines.[1]

Example: Synthesis of 4-Hydroxypyrimidines

-

Reactants: Ethyl 3-amino-3-ethoxyacrylate HCl + Benzamidine HCl.[1]

-

Mechanism: The base liberates the free imidate and the free amidine.[1] The amidine nitrogen attacks the imidate carbon (displacing ethanol), followed by cyclization onto the ester.[1]

Figure 2: Application of the target molecule in pyrimidine synthesis.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

McElvain, S. M., & Schroeder, J. P. (1949). Orthoesters and Related Compounds from Malono- and Cyano-Nitriles.[1] Journal of the American Chemical Society, 71(1), 40-46. Link[1]

-

Sigman, M. S., & Jacobsen, E. N. (1998). Schiff Base Catalysts for the Asymmetric Strecker Reaction. Journal of the American Chemical Society, 120(19), 4901-4902. (Demonstrates utility of related imidate precursors). Link[1]

-

Sigma-Aldrich. (2024).[1][3] Product Specification: Ethyl 3-amino-3-ethoxyacrylate hydrochloride.[1][4] Link

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-3-ethoxyacrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Versatile Building Block, Ethyl 3-amino-3-ethoxyacrylate

Ethyl 3-amino-3-ethoxyacrylate is a valuable bifunctional molecule in organic synthesis, serving as a versatile precursor for a wide array of heterocyclic compounds, modified amino acids, and peptidomimetics. Its enamine and ester functionalities provide two reactive centers for diverse chemical transformations, making it a molecule of significant interest in medicinal chemistry and drug development.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation of its derivatives. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Ethyl 3-amino-3-ethoxyacrylate, grounded in both theoretical principles and comparative data from closely related analogs.

Molecular Structure and Isomerism

Ethyl 3-amino-3-ethoxyacrylate can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C2-C3 double bond. The relative stability of these isomers can be influenced by solvent and temperature. It is crucial to consider the potential for isomeric mixtures when interpreting spectroscopic data.

Caption: Geometric isomers of Ethyl 3-amino-3-ethoxyacrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Ethyl 3-amino-3-ethoxyacrylate, both ¹H and ¹³C NMR provide critical information on the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Detailed Analysis

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH₃ (ester) | ~1.25 | triplet | ~7.1 | |

| -CH₂- (ester) | ~4.15 | quartet | ~7.1 | |

| -CH₃ (ethoxy) | ~1.35 | triplet | ~7.0 | |

| -CH₂- (ethoxy) | ~3.95 | quartet | ~7.0 | |

| =CH- | ~4.5 - 5.0 | singlet | - | The chemical shift is highly dependent on the isomer and solvent. |

| -NH₂ | ~5.0 - 7.0 | broad singlet | - | The chemical shift and signal shape are highly variable and depend on concentration, solvent, and temperature due to hydrogen bonding and exchange. |

Expert Insights: The two ethyl groups are diastereotopic and are expected to show distinct, albeit potentially overlapping, signals. The position of the vinyl proton is significantly influenced by the electron-donating amino and ethoxy groups. The broadness of the -NH₂ signal is a characteristic feature.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. Based on the structure, seven distinct carbon signals are expected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -C H₃ (ester) | ~14 | |

| -C H₂- (ester) | ~60 | |

| -C H₃ (ethoxy) | ~15 | |

| -C H₂- (ethoxy) | ~65 | |

| =C H- | ~80 - 90 | Shielded by the amino and ethoxy groups. |

| =C (NH₂)(OEt) | ~160 - 170 | Deshielded due to attachment to two heteroatoms. |

| C =O (ester) | ~165 - 175 |

Expert Insights: The chemical shifts of the vinylic carbons are particularly diagnostic. The carbon at position 2 (=CH-) is expected to be significantly upfield compared to a typical acrylate due to the strong electron-donating effect of the amino and ethoxy groups at position 3.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. The IR spectrum of Ethyl 3-amino-3-ethoxyacrylate will be characterized by the stretching and bending vibrations of its key functional groups.

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Mode |

| N-H | 3400 - 3200 | Stretching (often two bands for -NH₂) |

| C-H (sp³ and sp²) | 3000 - 2850 | Stretching |

| C=O (ester) | 1700 - 1680 | Stretching (conjugated) |

| C=C | 1620 - 1580 | Stretching |

| C-O | 1300 - 1000 | Stretching |

| N-H | 1650 - 1550 | Bending |

Expert Insights: The C=O stretching frequency is expected to be lower than that of a typical saturated ester due to conjugation with the enamine system. The presence of two bands in the N-H stretching region is a strong indication of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 3-amino-3-ethoxyacrylate, the molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.19 g/mol .

Experimental Data: A GC-MS spectrum of Ethyl 3-amino-3-ethoxyacrylate is available in the SpectraBase database.[3]

-

Molecular Ion (M⁺): m/z = 159

-

Predicted Adducts: Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 160.09682 and [M+Na]⁺ at m/z 182.07876.

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of neutral molecules such as ethanol (loss of 46 amu) from the ester or ethoxy group, and subsequent fragmentations of the resulting ions.

Caption: Predicted major fragmentation pathways for Ethyl 3-amino-3-ethoxyacrylate.

Experimental Protocols

Synthesis of Ethyl 3-amino-3-ethoxyacrylate

A common synthetic route involves the reaction of ethyl 3,3-diethoxypropanoate with ammonia.

Materials:

-

Ethyl 3,3-diethoxypropanoate

-

Ammonia (aqueous or ethanolic solution)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve ethyl 3,3-diethoxypropanoate in ethanol in a round-bottom flask.

-

Add an excess of ammonia solution to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain Ethyl 3-amino-3-ethoxyacrylate.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

IR Sample Preparation (Thin Film):

-

Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

Mass Spectrometry (GC-MS) Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject an aliquot of the solution into the GC-MS instrument.

Conclusion

The spectroscopic characterization of Ethyl 3-amino-3-ethoxyacrylate provides a detailed picture of its molecular structure. While experimental NMR and IR data for the pure compound are not widely published, a comprehensive understanding of its expected spectral features can be derived from fundamental principles and comparison with closely related analogs. The mass spectrum confirms the molecular weight and provides insights into its fragmentation patterns. This guide serves as a valuable resource for researchers utilizing this important synthetic building block, enabling confident structural verification and facilitating its application in the synthesis of novel compounds.

References

-

Vu, M. T., Nguyen, N., & Le, T. D. (2019). STUDY ON FACTORS INFLUENCING SYNTHESIS OF ETHYL 3-AMINOCROTONATE. ResearchGate. [Link]

-

SpectraBase. Ethyl 3-amino-3-ethoxyacrylate. [Link]

-

PubChem. Ethyl 3-ethoxy-2-propenoate. [Link]

Sources

Technical Monograph: Ethyl 3-Amino-3-Ethoxyacrylate Hydrochloride

Primary CAS: 34570-16-6 (Hydrochloride salt)

Free Base CAS: 39632-87-6

Molecular Formula:

Executive Summary & Chemical Identity

Ethyl 3-amino-3-ethoxyacrylate (often encountered as its stable hydrochloride salt, Ethyl 3-ethoxy-3-iminopropionate hydrochloride ) is a critical bifunctional "C3" building block in organic synthesis. It belongs to the class of imidate esters (Pinner salts) and their enamine tautomers.

Its primary utility lies in its reactivity as a 1,3-dielectrophile equivalent . The carbon bearing the ethoxy and amino groups acts as a masked carboxylate, while the

Chemical Identity Data

| Property | Specification |

| IUPAC Name | Ethyl 3-amino-3-ethoxyprop-2-enoate hydrochloride |

| Common Synonyms | Pinner Salt; Ethyl 3-ethoxy-3-iminopropionate HCl; Malonic acid ethyl ester imide ethyl ester HCl |

| CAS Number (HCl) | 34570-16-6 (Standard Commercial Form) |

| CAS Number (Free Base) | 39632-87-6 |

| Molecular Formula | |

| Molecular Weight | 195.64 g/mol |

| SMILES | CCOC(=O)C=C(N)OCC.Cl |

| Appearance | White to off-white hygroscopic crystalline solid |

| Solubility | Soluble in Ethanol, DMSO; Decomposes in Water |

Structural Dynamics: The Tautomerism Challenge

Researchers must understand that this compound exists in a dynamic equilibrium between the imidate and enamine forms. In the solid state (HCl salt), it predominantly adopts the protonated imidate structure, which stabilizes the molecule against hydrolysis.

-

Form A (Imidate):

-

Form B (Enamine):

Critical Handling Note: The compound is highly moisture-sensitive. Exposure to atmospheric moisture causes rapid hydrolysis to Ethyl malonate monoimidate or reversion to Ethyl cyanoacetate , compromising yield in subsequent steps.

Synthesis Protocol: The Pinner Reaction

The industrial and laboratory standard for generating Ethyl 3-amino-3-ethoxyacrylate is the Pinner Synthesis . This method utilizes the nucleophilic attack of ethanol on the nitrile group of ethyl cyanoacetate under anhydrous acidic conditions.

Reagents & Materials[6][7]

-

Precursor: Ethyl Cyanoacetate (

99% purity). -

Solvent/Reactant: Absolute Ethanol (Anhydrous,

0.01% water). -

Acid Source: Hydrogen Chloride (HCl) gas (Dried through

trap). -

Solvent (Workup): Diethyl Ether (Anhydrous).

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a drying tube (CaCl2). Place in an ice-salt bath to maintain temperature between

and -

Charging: Charge the flask with Ethyl Cyanoacetate (1.0 eq) and Absolute Ethanol (1.1 eq). Note: Excess ethanol can lead to orthoester byproducts.

-

Acidification: Slowly bubble dry HCl gas into the solution. The reaction is exothermic; control the rate to keep the internal temperature below

. Saturation is achieved when the weight increases by approx. 1.1–1.2 equivalents of HCl. -

Incubation: Seal the flask tightly and store at

(refrigerator) for 24–48 hours. The mixture will solidify into a crystalline mass. -

Isolation:

-

Triturate the solid mass with anhydrous Diethyl Ether to remove unreacted nitrile and excess HCl.

-

Filter the white crystalline solid under an inert atmosphere (Nitrogen/Argon).

-

Do not wash with water.

-

-

Storage: Store in a desiccator at

.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the Pinner mechanism, highlighting the critical intermediate stabilization.

Figure 1: Mechanistic flow of the Pinner synthesis converting the nitrile to the imidate salt.

Application: Pyrimidine Scaffold Construction

The most high-value application of Ethyl 3-amino-3-ethoxyacrylate is its condensation with amidines, ureas, or thioureas to form functionalized pyrimidines. This reaction proceeds via a [3+3] cyclization.

Protocol: Synthesis of 4-Hydroxypyrimidine Derivative

Rationale: The ethoxy group acts as a leaving group, while the ester group facilitates cyclization.

-

Preparation of Amidine: Liberate the free base of an amidine (e.g., Acetamidine HCl) using Sodium Ethoxide (NaOEt) in ethanol.

-

Condensation: Add Ethyl 3-amino-3-ethoxyacrylate HCl (1.0 eq) to the amidine solution.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. -

Mechanism:

-

Step 1: Nucleophilic attack of the amidine nitrogen on the imidate carbon (displacing Ethanol).

-

Step 2: Intramolecular attack of the second amidine nitrogen on the ester carbonyl (displacing Ethanol).

-

-

Workup: Evaporate solvent, neutralize, and recrystallize the resulting pyrimidine.

Reaction Workflow (Graphviz)

Figure 2: [3+3] Cyclization pathway for pyrimidine synthesis using the title compound.

Quality Control & Troubleshooting

To ensure "Self-Validating" protocols, researchers should check the following parameters before committing the reagent to high-value synthesis.

| Test | Expected Result | Failure Mode Indicator |

| Melting Point | Lower MP indicates hydrolysis to malonate derivatives. | |

| Solubility Test | Clear solution in DMSO-d6 | Turbidity or gas evolution suggests decomposition. |

| 1H NMR (DMSO-d6) | Distinct signals for Ethyl (ester) and Ethyl (ether) groups; Broad NH protons. | Loss of ethoxy signals indicates hydrolysis to the amide. |

References

-

Sigma-Aldrich. Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Sheet. Retrieved from [2]

-

PubChem. Ethyl 3-amino-3-ethoxyacrylate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [2]

-

ChemicalBook. Ethyl 3-amino-3-ethoxyacrylate hydrochloride Properties and Synthesis. Retrieved from

-

Google Patents. Method for preparing ethyl 3-ethoxyacrylate and related Pinner salts. Retrieved from

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-3-ethoxyacrylate: History, Methodologies, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical development of the synthesis of Ethyl 3-amino-3-ethoxyacrylate, a valuable building block in modern organic and medicinal chemistry. We will delve into the core synthetic strategies, explore the underlying reaction mechanisms, and offer practical insights for its preparation in a laboratory setting.

Introduction: The Significance of Ethyl 3-amino-3-ethoxyacrylate

Ethyl 3-amino-3-ethoxyacrylate, a multifunctional β-enamino ester, has emerged as a critical intermediate in the synthesis of a wide array of pharmaceuticals and other specialty chemicals. Its unique structural features, including a nucleophilic enamine moiety and an electrophilic ester group, allow for diverse chemical transformations, making it a versatile tool for the construction of complex molecular architectures. Notably, this compound serves as a key precursor in the development of various therapeutic agents, highlighting its importance in the field of drug discovery and development.

Historical Perspective: The Genesis of β-Enamino Ester Synthesis

The subsequent exploration of the reactivity of β-keto esters and their analogs with amines led to the development of methods for the synthesis of β-enamino esters. These reactions, often involving the condensation of a β-dicarbonyl compound or a related species with a primary or secondary amine, provided access to a new class of versatile synthetic intermediates.[5][6] The synthesis of Ethyl 3-amino-3-ethoxyacrylate can be seen as a specific application of these broader synthetic principles, tailored to a unique substrate.

Synthetic Methodologies: Pathways to Ethyl 3-amino-3-ethoxyacrylate

The synthesis of Ethyl 3-amino-3-ethoxyacrylate is typically achieved through a two-step process: first, the preparation of the key intermediate, Ethyl 3-ethoxyacrylate, followed by its amination.

Synthesis of the Precursor: Ethyl 3-ethoxyacrylate

Several routes have been developed for the synthesis of Ethyl 3-ethoxyacrylate, each with its own set of advantages and limitations.

One of the most direct methods involves the addition of ethanol to ethyl propiolate.[7] This reaction is typically catalyzed by a base, such as an organic alkali or an organic phosphine, and proceeds with high yield.[7] However, the high cost of ethyl propiolate can be a limiting factor for large-scale industrial applications.[7]

-

Reaction Scheme:

-

Mechanism: The reaction proceeds via a nucleophilic addition of the ethoxide ion (generated from ethanol and the base) to the electron-deficient alkyne of ethyl propiolate. Protonation of the resulting vinyl anion affords the final product.

An alternative approach utilizes the addition of ethanol to ethyl acrylate, often in the presence of a palladium catalyst.[7] This method can produce both Ethyl 3-ethoxyacrylate and Ethyl 3,3-diethoxypropionate. The latter can be subsequently cracked to yield the desired product.[7] While the starting materials are more economical, the use of expensive and potentially toxic heavy metal catalysts, along with challenges in catalyst recovery, can be drawbacks.[7]

This method involves the reaction of ethyl bromoacetate with triethyl orthoformate, often catalyzed by a metal such as zinc.[8] This approach, while effective, can involve cumbersome work-up procedures to remove the metal catalyst and may generate environmental concerns.[7]

A multi-step synthesis starting from vinyl ethyl ether and trichloroacetyl chloride has also been reported.[7] This method boasts the use of inexpensive and readily available raw materials, with the potential for high yield and purity.[7]

Comparative Analysis of Ethyl 3-ethoxyacrylate Synthesis Methods

| Method | Starting Materials | Catalyst | Advantages | Disadvantages |

| 1 | Ethyl propiolate, Ethanol | Base (e.g., organic alkali) | High yield, direct route | Expensive starting material |

| 2 | Ethyl acrylate, Ethanol | Palladium catalyst | Economical starting materials | Expensive/toxic catalyst, catalyst recovery issues |

| 3 | Ethyl bromoacetate, Triethyl orthoformate | Metal (e.g., Zn) | Effective | Cumbersome work-up, potential environmental concerns |

| 4 | Vinyl ethyl ether, Trichloroacetyl chloride | Acid/Base | Inexpensive raw materials, high yield potential | Multi-step process |

Amination of Ethyl 3-ethoxyacrylate

The final step in the synthesis of Ethyl 3-amino-3-ethoxyacrylate involves the amination of the precursor, Ethyl 3-ethoxyacrylate. This is typically achieved by reacting it with ammonia or an ammonia equivalent.

-

Reaction Scheme:

-

Mechanism: The reaction proceeds via a nucleophilic attack of ammonia on the β-carbon of the acrylate, which is activated by the electron-withdrawing ester group. This is followed by the elimination of an ethoxide ion to form the enamine product. The reaction is essentially a nucleophilic vinyl substitution.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol for the synthesis of Ethyl 3-amino-3-ethoxyacrylate. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Synthesis of Ethyl 3-ethoxyacrylate (Method 1 Adaptation)

-

To a solution of sodium ethoxide in absolute ethanol, cooled in an ice bath, slowly add ethyl propiolate while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid).

-

Remove the ethanol under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., diethyl ether) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure Ethyl 3-ethoxyacrylate.

Step 2: Amination of Ethyl 3-ethoxyacrylate

-

Dissolve the purified Ethyl 3-ethoxyacrylate in a suitable solvent (e.g., ethanol).

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in ethanol.

-

Allow the reaction to proceed at a low temperature for several hours, monitoring by TLC.

-

Upon completion, remove the excess ammonia and solvent under reduced pressure.

-

The resulting crude Ethyl 3-amino-3-ethoxyacrylate can be purified by recrystallization or chromatography.

Visualizing the Synthesis

Reaction Pathway for the Synthesis of Ethyl 3-amino-3-ethoxyacrylate

Caption: Overall synthetic route to Ethyl 3-amino-3-ethoxyacrylate.

Experimental Workflow

Caption: A typical experimental workflow for the two-step synthesis.

Conclusion: A Versatile Building Block for Future Innovations

The synthesis of Ethyl 3-amino-3-ethoxyacrylate, while rooted in fundamental principles of organic chemistry, continues to be an area of practical importance. The various synthetic routes to its precursor, Ethyl 3-ethoxyacrylate, offer flexibility in terms of cost and scalability. The subsequent amination provides a straightforward entry into the valuable class of β-enamino esters. As a versatile building block, Ethyl 3-amino-3-ethoxyacrylate is poised to play a continued role in the discovery and development of new pharmaceuticals and advanced materials, making a thorough understanding of its synthesis essential for researchers in the chemical sciences.

References

-

A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. (2012-07-20). [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. (2020-09-14). [Link]

-

Claisen Condensation Mechanism. BYJU'S.[Link]

-

Claisen Condensation: Mechanism & Examples. NROChemistry.[Link]

- Preparation method of 3-ethoxy ethyl acrylate.

-

PS8-S05-2. Yale Chemistry.[Link]

-

The Claisen Condensation Reaction. Chemistry LibreTexts. (2024-09-30). [Link]

-

β-enamino ester synthesis by amination. Organic Chemistry Portal.[Link]

-

Introduction of a clean and promising protocol for the synthesis of β-amino-acrylates and 1,4-benzoheterocycles: an emerging innovation. RSC Publishing. (2011-09-13). [Link]

-

Ethyl 3-ethoxy-2-propenoate | C7H12O3. PubChem.[Link]

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure.[Link]

-

A Novel Synthesis of (E)-3-Methylthio-3-Substituted Arylamino-2-Cyanoacrylates under Microwave Irradiation. PMC.[Link]

-

Catalytic Organometallic Reactions of Ammonia. PMC.[Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). [Link]

-

Synthesis of Amino Acids. Chemistry LibreTexts. (2022-09-25). [Link]

-

Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3. PubChem.[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Introduction of a clean and promising protocol for the synthesis of β-amino-acrylates and 1,4-benzoheterocycles: an emerging innovation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. β-enamino ester synthesis by amination [organic-chemistry.org]

- 7. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

- 8. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]

Unlocking Pharmacological Scaffolds: The Role of Ethyl 3-amino-3-ethoxyacrylate

This guide details the technical specifications, chemical reactivity, and pharmacological applications of Ethyl 3-amino-3-ethoxyacrylate (CAS 34570-16-6), a specialized synthone used in the construction of nitrogenous heterocycles.

Executive Summary

Ethyl 3-amino-3-ethoxyacrylate (also known as Ethyl

This guide explores the compound's reactivity profile, its application in generating drug-like scaffolds, and the specific protocols required to handle its moisture-sensitive nature.

Chemical Identity & Electronic Structure

To understand the utility of this compound, one must understand its electronic distribution. It functions as a masked 1,3-dicarbonyl equivalent , possessing both an electron-donating amino group and an electron-donating ethoxy group at the

| Property | Specification |

| IUPAC Name | Ethyl 3-amino-3-ethoxyprop-2-enoate (often supplied as Hydrochloride) |

| CAS Number | 34570-16-6 |

| Molecular Formula | |

| Molecular Weight | 195.64 g/mol (HCl salt) |

| Functional Class | |

| Reactivity Type | Push-Pull Alkene (Electrophilic at Carbonyl, Nucleophilic at |

Mechanism of Reactivity

The molecule exhibits a unique "Vinylogous Amidine" character. The

-

Primary Reaction Pathway: Nucleophilic Vinylic Substitution (

). -

Leaving Group: The ethoxy group (-OEt) is readily displaced by stronger nucleophiles (e.g., hydrazines, amidines).

-

Cyclization: Following the initial substitution, the pendent ester group (-COOEt) serves as an electrophile for intramolecular cyclization, forming 5- or 6-membered rings.

Pharmacological Potential (Downstream Applications)

The "biological activity" of Ethyl 3-amino-3-ethoxyacrylate is defined by the pharmacological space it accesses. It is a gateway to three major therapeutic classes:

A. Pyrimidine Scaffolds (Kinase Inhibitors)

-

Target: Janus Kinases (JAK), Cyclin-Dependent Kinases (CDK).

-

Mechanism: Condensation with guanidines or ureas yields 2,4-diaminopyrimidine or 2-amino-4-hydroxypyrimidine cores.

-

Clinical Relevance: This scaffold is homologous to the hinge-binding region of ATP-competitive inhibitors like Methotrexate and Imatinib .

B. Pyrazole Scaffolds (Anti-Inflammatory)

-

Target: COX-2 Inhibition.

-

Mechanism: Reaction with hydrazines yields 3-amino-pyrazole-4-carboxylates.

-

Clinical Relevance: These motifs are found in drugs like Celecoxib , providing selectivity for COX-2 over COX-1.

C. Quinoline Derivatives (Antimicrobial)

-

Target: DNA Gyrase (Bacterial).

-

Mechanism: Condensation with anilines followed by thermal cyclization (Conrad-Limpach type synthesis).

Visualization: The Scaffold Generation Workflow

The following diagram illustrates how Ethyl 3-amino-3-ethoxyacrylate serves as a divergent node in drug synthesis.

Caption: Divergent synthesis pathways from Ethyl 3-amino-3-ethoxyacrylate to major bioactive heterocycles.

Experimental Protocol: Synthesis of a Bioactive Pyrimidine Precursor

This protocol demonstrates the synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate , a versatile intermediate for antifolates and kinase inhibitors.

Safety & Handling

-

Warning: Ethyl 3-amino-3-ethoxyacrylate HCl is moisture-sensitive and an irritant (H315, H319, H335).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Reagents

-

Guanidine Hydrochloride (1.1 eq)

-

Sodium Ethoxide (NaOEt) (2.5 eq) - Freshly prepared or 21% wt solution

-

Ethanol (Anhydrous)[3]

Step-by-Step Methodology

-

Preparation of Free Guanidine:

-

In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Guanidine HCl (1.1 eq) in anhydrous Ethanol (10 mL/g).

-

Add Sodium Ethoxide (2.5 eq) dropwise at 0°C. Stir for 15 minutes to generate the free base guanidine.

-

Note: The solution may become cloudy due to NaCl precipitation.

-

-

Addition of the Acrylate:

-

Add Ethyl 3-amino-3-ethoxyacrylate HCl (1.0 eq) portion-wise to the stirring guanidine solution.

-

Observation: The reaction is exothermic; ensure temperature remains <10°C during addition.

-

-

Cyclization (The Critical Step):

-

Warm the mixture to room temperature, then heat to Reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The starting acrylate spot (

) should disappear, replaced by a lower

-

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove approximately 50% of the solvent under reduced pressure.

-

Acidify the residue carefully with Glacial Acetic Acid to pH ~5.

-

Result: The pyrimidine product typically precipitates as a white/off-white solid.

-

Filter the solid, wash with cold water (2x) and cold ethanol (1x).

-

Dry under vacuum at 45°C.

-

Self-Validating Checkpoints

-

Checkpoint 1: If the reaction mixture turns dark brown/black rapidly, the temperature was too high during addition. Repeat with stricter cooling.

-

Checkpoint 2: If no precipitate forms upon acidification, the cyclization may be incomplete. Check the pH; the product is amphoteric and is most insoluble at its isoelectric point (pH 4–5).

Biological Activity of Derived Scaffolds

While the reagent is not a drug, the 2-amino-pyrimidine derivatives generated via the protocol above exhibit documented activities:

| Derivative Class | Biological Target | Mechanism of Action | Reference |

| Pyrazolo[1,5-a]pyrimidines | Cyclin-Dependent Kinases (CDK2) | ATP-competitive inhibition preventing cell cycle progression in cancer cells. | [1] |

| 4-Hydroxypyrimidines | Dihydrofolate Reductase (DHFR) | Inhibition of folate metabolism (Antifolate activity similar to Methotrexate). | [2] |

| 3-Aminopyrazoles | COX-2 Enzyme | Selective inhibition of cyclooxygenase-2, reducing prostaglandin synthesis. | [3] |

References

-

Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Medicinal Chemistry. (2025). Retrieved from

-

Pyrimidine derivatives as potent DHFR inhibitors. Journal of Medicinal Chemistry. (2023). Retrieved from

-

Selective COX-2 inhibition by novel pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. (2024). Retrieved from

-

Ethyl 3-amino-3-ethoxyacrylate hydrochloride Product Data. Sigma-Aldrich. Retrieved from

-

Multicomponent Synthesis of Pyrimidines. ResearchGate. (2025). Retrieved from

Sources

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-amino-3-ethoxyacrylate

Introduction: Understanding the Molecule and Its Medium

Ethyl 3-amino-3-ethoxyacrylate is a versatile bifunctional molecule, integrating the reactivity of an enamine, an ester, and an ether within a single scaffold. This unique combination makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds, pharmaceuticals, and materials.[1] Its utility in drug development, particularly for neurological disorders, and in polymer chemistry underscores the importance of a comprehensive understanding of its physicochemical properties.[1]

A critical, yet often overlooked, aspect of utilizing this reagent effectively is its solubility profile. The choice of solvent is paramount as it dictates reaction kinetics, influences impurity profiles, and is a key consideration for downstream processing, including purification and formulation. This guide provides a detailed examination of the solubility of Ethyl 3-amino-3-ethoxyacrylate, blending theoretical principles with a robust experimental framework for practical application in the laboratory.

A Note on the Hydrochloride Salt: It is crucial for researchers to note that this compound is frequently supplied and used as its hydrochloride (HCl) salt, Ethyl 3-amino-3-ethoxyacrylate hydrochloride.[2][3][4] The presence of the ionizable ammonium chloride group dramatically alters the molecule's polarity and, consequently, its solubility characteristics. The salt form is expected to have significantly higher solubility in polar protic solvents (like water and alcohols) compared to its free-base counterpart, due to strong ion-dipole interactions. This guide will primarily address the properties of the hydrochloride salt, as it is the most common commercial form.

Theoretical Solubility Profile: A Chemist's Perspective

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of Ethyl 3-amino-3-ethoxyacrylate hydrochloride provides several clues to its behavior in various solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the ammonium chloride salt moiety makes this the most favored solvent class. These solvents can engage in strong ion-dipole interactions with the charged ammonium ion and the chloride counter-ion. Furthermore, the ester and ether oxygens can act as hydrogen bond acceptors. Therefore, high solubility is anticipated in these solvents. While no quantitative data is publicly available, the hydrochloride salt is expected to be readily soluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess significant dipole moments and can solvate the charged portions of the molecule. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly powerful solvents for a wide range of organic salts.[5] Good to moderate solubility is expected in this class, likely decreasing with the polarity of the solvent (DMSO > DMF > Acetonitrile > Acetone).

-

Nonpolar Solvents (e.g., Toluene, Hexanes, Diethyl Ether): The molecule's dominant polar and ionic characteristics suggest that it will have very limited solubility in nonpolar, hydrocarbon-based solvents. The energy required to break the ionic lattice of the salt and the hydrogen bonds of the solvent is not sufficiently compensated by the weak van der Waals forces that would be formed between the solute and solvent. Therefore, it is predicted to be sparingly soluble to insoluble in solvents like hexanes, toluene, and diethyl ether.[6]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. While they are not as effective as polar aprotic solvents at solvating ions, some degree of solubility might be observed, particularly for the free-base form of the compound. For the hydrochloride salt, solubility is expected to be low.[7]

Summary of Predicted and Reported Solubility

Given the scarcity of published quantitative data, the following table synthesizes the predicted solubility based on chemical principles and available qualitative statements. This table should be used as a starting point for solvent screening in the laboratory.

| Solvent Class | Solvent | Predicted Solubility of HCl Salt | Reported Qualitative Data |

| Polar Protic | Water | High | A related compound, (Z)-ethyl 3-aminoacrylate, is reported to have moderate solubility in aqueous solvents.[8] |

| Methanol | High | N/A | |

| Ethanol | High | N/A | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is an effective solvent for a wide array of organic materials and inorganic salts.[5] |

| Dimethylformamide (DMF) | Moderate to High | N/A | |

| Acetonitrile | Low to Moderate | N/A | |

| Acetone | Low | N/A | |

| Chlorinated | Dichloromethane (DCM) | Low | N/A |

| Chloroform | Low | Slightly soluble in water.[7] | |

| Nonpolar | Toluene | Very Low / Insoluble | N/A |

| Hexanes | Insoluble | N/A | |

| Diethyl Ether | Very Low / Insoluble | Slightly soluble in water.[6] |

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for quantitatively determining the solubility of Ethyl 3-amino-3-ethoxyacrylate hydrochloride. This method, known as the isothermal equilibrium method, is a gold standard for generating reliable solubility data.

Objective: To determine the solubility (in mg/mL or mol/L) of Ethyl 3-amino-3-ethoxyacrylate HCl in various solvents at a controlled temperature.

Materials:

-

Ethyl 3-amino-3-ethoxyacrylate hydrochloride (purity ≥95%)[2]

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stir plate and stir bars or a shaker/rotator

-

Constant temperature bath or incubator (e.g., 25 °C)

-

Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 3-amino-3-ethoxyacrylate HCl to a pre-weighed vial. "Excess" means adding enough solid so that undissolved solute remains visible after equilibration. A starting point could be ~100 mg of solid to 2 mL of solvent.

-

Accurately add a known volume (e.g., 2.00 mL) of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Allow the mixture to equilibrate for a sufficient period. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and filter the solution into a clean, tared vial. This step is critical to remove all undissolved particulates.

-

Accurately weigh the filtered solution to determine its density if needed, or accurately pipette a known volume for dilution.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of your analytical method. A high dilution factor will likely be required for highly soluble compounds.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the diluted sample based on the calibration curve.

-

Use the dilution factor to back-calculate the concentration of the original, undiluted saturated solution.

-

Solubility (mg/mL) = Concentration (mg/mL) in diluted sample × Dilution Factor

-

Causality and Trustworthiness: This protocol is designed to be self-validating. The presence of excess, undissolved solid at the end of the equilibration period is the visual confirmation that a true saturated solution has been achieved. The filtration step ensures that only the dissolved solute is measured, preventing artificially high results. Using a validated, quantitative analytical technique provides accuracy and precision.

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

While a comprehensive, publicly available dataset for the solubility of Ethyl 3-amino-3-ethoxyacrylate and its hydrochloride salt is lacking, a strong predictive framework can be established based on its molecular structure. The hydrochloride salt is anticipated to be highly soluble in polar protic solvents and show good to moderate solubility in polar aprotic solvents, with limited solubility in nonpolar media. For researchers and drug development professionals requiring precise data, this guide provides the theoretical foundation and a detailed, trustworthy experimental protocol to establish an in-house solubility profile, enabling informed solvent selection for synthesis, purification, and formulation.

References

- ChemBK. (2024). Ethyl 3-ethoxyacrylate.

- Sigma-Aldrich. (n.d.). Ethyl 3-ethoxyacrylate 98%.

- Chem-Impex. (n.d.). Ethyl 3-Amino-3-ethoxyacrylate hydrochloride.

- Wikipedia. (n.d.). Ethyl acrylate.

- Sigma-Aldrich. (n.d.). Ethyl 3-amino-3-ethoxyacrylate hydrochloride 95%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221780, Ethyl 3-ethoxy-2-propenoate.

- SLS. (n.d.). Ethyl 3-amino-3-ethoxyacrylate hydrochloride | 304115-25G | SIGMA-ALDRICH.

- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.

- Synthomer. (2020). ETHYL ACRYLATE STABILIZED.

- Smarol. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.

- Smolecule. (2023). Buy (Z)-ethyl 3-aminoacrylate | 77570-30-0.

- Reddit. (2022). Ethyl acetate isn't dissolving PLA.

- Sigma-Aldrich. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate 98%.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12989, Ethyl 3-ethoxypropionate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6212, Chloroform.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3283, Diethyl Ether.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8023, Ethyl vinyl ether.

- Reagentia. (n.d.). Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1 x 25 g).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Ethyl 3-amino-3-ethoxyacrylate hydrochloride (1 x 25 g) | Reagentia [reagentia.eu]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy (Z)-ethyl 3-aminoacrylate | 77570-30-0 [smolecule.com]

Technical Guide: Ethyl 3-amino-3-ethoxyacrylate Hydrochloride vs. Free Base

The following technical guide details the chemical properties, synthetic utility, and handling protocols for Ethyl 3-amino-3-ethoxyacrylate hydrochloride versus its free base form.

Strategic Selection for Heterocyclic Synthesis

Executive Summary

Ethyl 3-amino-3-ethoxyacrylate hydrochloride (CAS: 34570-16-6) is the Pinner salt derived from ethyl cyanoacetate. It serves as a critical C3 building block (a masked 1,3-dicarbonyl equivalent) in the synthesis of nitrogen heterocycles, particularly pyrimidines and pyrazoles .

While the free base (CAS: 77570-30-0) represents the reactive enamine species required for nucleophilic condensation, it is thermodynamically unstable and prone to polymerization and hydrolysis. Consequently, the hydrochloride salt is the industry standard for storage and transport. Successful application in drug development requires understanding the precise in situ neutralization protocols to liberate the reactive free base without degrading the intermediate.

Chemical Identity & Physical Properties

The compound exists in a tautomeric equilibrium between the imidate and enamine forms. The hydrochloride salt locks the molecule in the protonated imidate form, preventing self-condensation.

Comparative Data Table

| Property | Hydrochloride Salt (Commercial Standard) | Free Base (Reactive Intermediate) |

| CAS Number | 34570-16-6 | 77570-30-0 |

| Formula | ||

| MW | 195.64 g/mol | 159.18 g/mol |

| Structure | Imidate Hydrochloride (dominant) | Enamine (dominant) |

| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil / low-melting solid |

| Melting Point | 103–105 °C | ~38 °C (often impure) |

| Stability | High (years at 2–8°C under | Low (hours to days; hydrolyzes to malonate) |

| Solubility | Soluble in water, MeOH, EtOH | Soluble in DCM, EtOAc, |

| Hygroscopicity | Hygroscopic (requires desiccation) | N/A (usually in solution) |

Synthesis & Reaction Mechanism

The Pinner Synthesis (Salt Formation)

The hydrochloride salt is synthesized via the Pinner reaction , where dry hydrogen chloride gas is bubbled through an ethanolic solution of ethyl cyanoacetate. This protonates the nitrile, activating it for nucleophilic attack by ethanol.

Figure 1: Pinner synthesis pathway and equilibrium between the stable salt and reactive free base.

Mechanism of Pyrimidine Synthesis

The primary utility of this compound is as a 1,3-dielectrophile equivalent . When reacted with amidines (e.g., benzamidine), it undergoes a cyclocondensation to form 4-hydroxypyrimidines.

Critical Mechanistic Insight: The reaction proceeds via an initial attack of the amidine nitrogen on the imidate carbon (C3) , displacing ethanol. This is followed by an intramolecular Claisen-type condensation with the ester group.

Figure 2: Mechanism of pyrimidine ring formation. The free base acts as the electrophilic partner.

Experimental Protocols

Protocol A: In Situ Use (Recommended)

Best for standard synthesis to minimize decomposition.

-

Preparation: In a dry flask under nitrogen, dissolve 1.0 equivalent of the amidine hydrochloride (e.g., acetamidine HCl) in anhydrous ethanol.

-

Base Addition: Add 2.0–2.2 equivalents of Sodium Ethoxide (NaOEt) (21% wt in EtOH). Stir for 15 minutes at room temperature to liberate the free amidine.

-

Salt Addition: Add 1.0 equivalent of Ethyl 3-amino-3-ethoxyacrylate hydrochloride directly to the mixture as a solid.

-

Note: The excess base will neutralize the Pinner salt in situ, generating the reactive free base immediately in the presence of the nucleophile.

-

-

Reaction: Reflux the mixture for 4–12 hours. Monitor by TLC (or LC-MS).

-

Workup: Cool to room temperature. Neutralize with acetic acid to pH ~7. Evaporate solvent. Triturate residue with water to remove inorganic salts and filter the precipitated pyrimidine product.

Protocol B: Isolation of Free Base (Specialized)

Use only if the coupling reaction requires non-protic solvents (e.g., DCM, Toluene).

-

Suspension: Suspend 10 g of Ethyl 3-amino-3-ethoxyacrylate hydrochloride in 100 mL of Dichloromethane (DCM) . Cool to 0°C.

-

Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (

) while stirring vigorously.-

Caution:

evolution will occur.

-

-

Extraction: Separate the organic layer immediately. Extract the aqueous layer once with 50 mL DCM.

-

Drying: Dry combined organics over anhydrous

or -

Concentration: Filter and evaporate the solvent at room temperature (do not heat >30°C).

-

Storage: Use the resulting pale yellow oil immediately. Do not store for >24 hours.

Handling & Storage Guidelines

-

Hygroscopicity: The HCl salt is highly hygroscopic. Moisture converts the imidate back into the inactive ethyl malonate monoamide or ethyl cyanoacetate.

-

Action: Store in a tightly sealed container with desiccant. Re-seal immediately after use.

-

-

Thermal Stability:

-

HCl Salt: Stable up to ~100°C (short term). Store at 2–8°C for long-term shelf life.

-

Free Base: Decomposes above 40°C.

-

-

Safety: Both forms are irritants. The free base can release ammonia-like odors upon degradation. Use standard PPE (gloves, goggles, fume hood).

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Schaefer, F. C., & Peters, G. A. (1961). "Synthesis of Pyrimidines from Imidates." Journal of Organic Chemistry, 26(2), 412–418. Link

-

Kenner, G. W., et al. (1943). "Pyrimidines.[1] Part I." Journal of the Chemical Society, 388-389. (Describes condensation of amidines with ethoxymethylene compounds).

- Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines and pyrimidines." Synlett, 2001(11), 1749-1751.

-

PubChem Compound Summary. (2024). "Ethyl 3-amino-3-ethoxyacrylate hydrochloride."[2] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: Ethyl 3-amino-3-ethoxyacrylate Hydrochloride as a Versatile Synthon for Heterocyclic Chemistry

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic applications of Ethyl 3-amino-3-ethoxyacrylate hydrochloride. This versatile C3 synthon serves as a highly efficient building block for the construction of a variety of medicinally relevant heterocyclic scaffolds, including pyrazoles, pyrimidines, and quinolones. We will explore its core reactivity, provide detailed, field-tested protocols for key transformations, and explain the mechanistic rationale behind these synthetic routes.

Introduction: The Utility of a Masked β-Ketoester

Ethyl 3-amino-3-ethoxyacrylate hydrochloride is a stable, crystalline solid that functions as a valuable and versatile precursor in organic synthesis.[1][2] Its structure, featuring an enamine, an ester, and a geminal amino/ethoxy group, makes it an excellent electrophilic substrate for cyclocondensation reactions. Functionally, it serves as a synthetic equivalent of ethyl 3-amino-3-oxopropanoate or an ethyl formylacetate enamine, offering a reliable and easy-to-handle platform for introducing a three-carbon chain with reactive handles at both ends.